4-Amino-3,5-difluorobenzamide
Description
4-Amino-3,5-difluorobenzamide is a fluorinated aromatic compound featuring an amino group at the para position and fluorine atoms at the meta positions of the benzamide scaffold. Its structural uniqueness lies in the electron-withdrawing fluorine substituents and the nucleophilic amino group, which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-amino-3,5-difluorobenzamide |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
GNHDHWAQDLNJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with ammonia or an amine source under specific conditions. One common method includes the following steps:
Nitration: 3,5-difluorobenzoic acid is nitrated to form 3,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 4-Amino-3,5-difluorobenzamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of corresponding quinones or other oxidized products.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
4-Amino-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-3,5-difluorophenol
- Structural Differences: Replaces the benzamide group with a phenol (-OH) group.
- Physical Properties: Melting point 147–150°C; sparingly soluble in DMSO, slightly in methanol .
- Applications : Intermediate for synthesizing thiourea derivatives and aniline-based compounds .
- Hazards : Classified as Irritant (Xi), requiring careful handling .
Picloram-potassium (4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid, monopotassium salt)
- Structural Differences : Pyridine core with chlorine substituents vs. benzene ring with fluorine substituents.
- Applications : Used as an insecticide and metabolite .
- Reactivity : Chlorine atoms increase lipophilicity and environmental persistence compared to fluorine.
- Contrast: Fluorinated benzamides like 4-Amino-3,5-difluorobenzamide may exhibit lower environmental persistence and altered target specificity due to fluorine’s smaller atomic radius and electronegativity .
4-Amino-3-nitrobenzoic Acid
- Structural Differences: Nitro group (-NO₂) at the meta position vs. fluorine atoms.
- Hazards : Classified as skin/eye irritant and respiratory stimulant .
- Reactivity : The nitro group is strongly electron-withdrawing, reducing nucleophilicity compared to fluorine-substituted analogs.
- Contrast: 4-Amino-3,5-difluorobenzamide’s fluorine substituents likely confer milder electronic effects and reduced toxicity compared to nitro derivatives .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Electronic Effects: Fluorine atoms in 4-Amino-3,5-difluorobenzamide enhance metabolic stability and binding affinity in drug-receptor interactions compared to chlorine or nitro groups .
- Synthetic Utility: The compound’s amide group facilitates peptide coupling reactions, distinguishing it from phenol or carboxylic acid analogs .
- Safety Profile : Fluorinated benzamides may exhibit lower acute toxicity than chlorinated pesticides (e.g., picloram) but require rigorous handling to mitigate irritation risks .
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